(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione
Overview
Description
(3AS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-dione, also known as PHIB, is a heterocyclic compound that has been used in various scientific applications, including synthesis, pharmaceuticals, and biochemistry. PHIB is a valuable tool for scientists and researchers due to its wide range of properties and its ability to interact with various molecules.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione, also known as (3aS,5R,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione.
Pharmaceutical Development
This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers investigate its ability to act as a scaffold for the synthesis of new drugs, particularly those targeting neurological and inflammatory conditions . Its structural properties allow for modifications that can enhance drug efficacy and reduce side effects.
Organic Synthesis
In organic chemistry, (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione is utilized as an intermediate in the synthesis of more complex molecules . Its stable structure and reactivity make it a valuable component in creating a variety of organic compounds, which can be used in further chemical reactions and product development.
Catalysis Research
The compound’s unique structure makes it a candidate for use in catalysis research. It can be employed as a ligand in catalytic processes, potentially improving the efficiency and selectivity of chemical reactions. This application is particularly relevant in the development of green chemistry methods, where reducing waste and energy consumption is crucial.
Medicinal Chemistry
In medicinal chemistry, this compound is examined for its potential therapeutic effects. Its structure allows for the design of analogs that can target specific biological pathways, making it a candidate for drug discovery and development. Researchers aim to develop new treatments for diseases by modifying this compound to enhance its activity and specificity.
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properties
IUPAC Name |
(3aS,5R,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYSHYKQSQTRW-UTUOFQBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@@H]1C3=CC=CC=C3)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207429 | |
Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione | |
CAS RN |
336185-24-1 | |
Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336185-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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